
(E)-1-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-1-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a derivative of the 1,3,4-oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties.
Structure and Properties
Chemical Structure:
The compound consists of a furan ring connected to an oxadiazole moiety and a piperidine group. Its complex structure contributes to its potential biological activities.
Molecular Formula: C18H18N4O2
Molecular Weight: 318.36 g/mol
Antimicrobial Activity
Research has demonstrated that 1,3,4-oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antitubercular Activity: A study on related compounds showed promising antitubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/ml for certain derivatives . The mechanism involves interaction with the enoyl-acyl carrier protein reductase enzyme, crucial for mycobacterial fatty acid synthesis.
- Broad-Spectrum Antimicrobial Effects: Various oxadiazole derivatives have been tested against Gram-positive and Gram-negative bacteria. For example, compounds containing piperidine moieties have shown enhanced activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like gentamicin .
Antitumor Activity
The 1,3,4-oxadiazole scaffold has been explored for its anticancer properties:
- Mechanism of Action: Many derivatives inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis . The inhibition of DHFR leads to impaired DNA synthesis and cell growth.
- Cytotoxicity Studies: In vitro studies have shown that certain oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
Study on Antimicrobial Efficacy
A recent study synthesized several oxadiazole derivatives and evaluated their antimicrobial activities. The most potent compounds demonstrated significant inhibition of both bacterial and fungal strains. Notably, the introduction of a piperidine ring enhanced the overall activity against resistant strains .
Anticancer Evaluation
In another study focusing on the anticancer properties of oxadiazole derivatives, researchers reported that specific compounds exhibited IC50 values comparable to established chemotherapeutics. The study highlighted the potential of these compounds in drug development pipelines targeting various cancers .
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chalcones and their derivatives, including compounds similar to (E)-1-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one. These compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 1024 μg/mL against clinically relevant pathogens .
Anticonvulsant Properties
Compounds containing oxadiazole and furan rings have been reported to exhibit anticonvulsant activity. A study on thiazole-integrated compounds revealed significant anticonvulsant properties through structure–activity relationship (SAR) analysis . While specific data on the compound is limited, its structural similarities suggest potential efficacy in seizure models.
Anticancer Activity
The oxadiazole moiety is associated with anticancer properties. Research indicates that derivatives of oxadiazoles can inhibit cancer cell proliferation by inducing apoptosis. A study on phenyl-substituted oxadiazoles showed promising results in inhibiting tumor growth in vitro and in vivo . The unique structure of this compound may enhance its anticancer activity through similar mechanisms.
Data Table: Biological Activities of Related Compounds
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antibacterial effects of various chalcone derivatives against resistant strains of bacteria. The results indicated that compounds with furan and oxadiazole functionalities exhibited significant antibacterial activity compared to standard antibiotics. This suggests that (E)-1-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenyprop -2-en -1-one may also possess similar properties.
Case Study 2: Neuropharmacological Studies
In a neuropharmacological assessment involving thiazole and oxadiazole compounds, several derivatives were tested for their anticonvulsant effects using electroshock seizure models. The findings indicated that modifications in the phenolic structure significantly influenced the anticonvulsant activity. The structural characteristics of (E)-1-(4-(5-(furan -3 -yl)- 1 ,3 ,4 -oxadiazol -2 -yl )piperidin -1 -yl ) -3 -phenylprop -2 -en -1 -one could be optimized for enhanced efficacy in future studies.
Propriétés
IUPAC Name |
(E)-1-[4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(7-6-15-4-2-1-3-5-15)23-11-8-16(9-12-23)19-21-22-20(26-19)17-10-13-25-14-17/h1-7,10,13-14,16H,8-9,11-12H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAZIZGTZXWLMA-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=COC=C3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NN=C(O2)C3=COC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.